Pyrazole derivative 87
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Overview
Description
Pyrazole derivative 87 is a compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure with two adjacent nitrogen atoms. Pyrazole derivatives have gained significant attention due to their diverse biological activities and applications in various fields, including medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazole derivatives typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. Various methods have been developed to access pyrazole derivatives, including transition-metal catalysis, photoredox reactions, and one-pot multicomponent processes . For instance, the use of FeCl3 and polyvinyl pyrrolidine (PVP) has been reported to accelerate the addition of 1,3-dicarbonyl compounds to form pyrazole structures .
Industrial Production Methods
Industrial production of pyrazole derivatives often employs scalable and efficient synthetic routes. These methods may include the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Pyrazole derivative 87 undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in the reactions of pyrazole derivatives include hydrazine hydrate, acetic acid, and various transition-metal catalysts . Reaction conditions may vary depending on the desired product, but typical conditions include moderate temperatures and the use of solvents like ethanol or methanol .
Major Products
The major products formed from the reactions of this compound include carboxylic acids, alcohols, and substituted pyrazoles, depending on the specific reaction and reagents used .
Scientific Research Applications
Pyrazole derivative 87 has a wide range of scientific research applications, including:
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and microbial infections
Industry: Utilized in the development of agrochemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of pyrazole derivative 87 involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding . Additionally, pyrazole derivatives can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to pyrazole derivative 87 include other pyrazole derivatives such as:
Celecoxib: A potent anti-inflammatory drug.
Rimonabant: An anti-obesity drug.
Fezolamide: An antidepressant agent.
Uniqueness
This compound is unique due to its specific substitution pattern and the resulting biological activities. Its distinct chemical structure allows for targeted interactions with molecular targets, making it a valuable compound for research and therapeutic applications .
Properties
Molecular Formula |
C22H22FN7O3 |
---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
N-(2-cyanoethyl)-2-[(7S)-2-[4-cyano-2-[(2-fluoroacetyl)amino]phenyl]-7-methyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5-yl]-N-methylacetamide |
InChI |
InChI=1S/C22H22FN7O3/c1-14-12-29(13-21(32)28(2)7-3-6-24)22(33)19-9-18(27-30(14)19)16-5-4-15(11-25)8-17(16)26-20(31)10-23/h4-5,8-9,14H,3,7,10,12-13H2,1-2H3,(H,26,31)/t14-/m0/s1 |
InChI Key |
TXOZRELGSIJTEA-AWEZNQCLSA-N |
Isomeric SMILES |
C[C@H]1CN(C(=O)C2=CC(=NN12)C3=C(C=C(C=C3)C#N)NC(=O)CF)CC(=O)N(C)CCC#N |
Canonical SMILES |
CC1CN(C(=O)C2=CC(=NN12)C3=C(C=C(C=C3)C#N)NC(=O)CF)CC(=O)N(C)CCC#N |
Origin of Product |
United States |
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